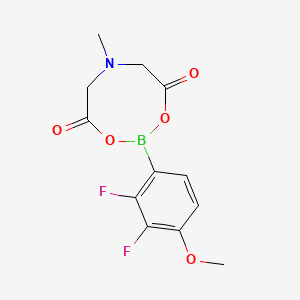
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluoro-4-methoxyphenylboronic acid, which is a key intermediate.
Reaction Conditions: The boronic acid is subjected to a series of reactions, including coupling reactions, to form the desired dioxazaborocane structure.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of difluoro and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets, such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in binding to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be compared with other boronic acid derivatives, such as:
2,3-Difluoro-4-methoxyphenylboronic acid: Shares similar structural features but lacks the dioxazaborocane ring.
3-Fluorophenylboronic acid: Contains a single fluorine atom and lacks the methoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks fluorine atoms.
The uniqueness of this compound lies in its combination of difluoro and methoxy groups, along with the dioxazaborocane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BF2NO5 |
|---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H12BF2NO5/c1-16-5-9(17)20-13(21-10(18)6-16)7-3-4-8(19-2)12(15)11(7)14/h3-4H,5-6H2,1-2H3 |
InChI Key |
RKGWERDDBPGMHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=C(C=C2)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















